N-Phenyl-N-methyl-4-cyanobenzamide
Description
N-Phenyl-N-methyl-4-cyanobenzamide is a benzamide derivative characterized by a benzamide core substituted with a cyano group (-CN) at the para position of the benzene ring. The nitrogen atom of the amide group is further substituted with a phenyl and a methyl group, resulting in the molecular formula C₁₅H₁₂N₂O (hypothetical molecular weight: 236.27 g/mol). This compound’s structural features—combining aromatic, electron-withdrawing (cyano), and alkyl groups—make it a candidate for diverse applications, including medicinal chemistry and materials science. Comparisons below are inferred from structurally related benzamide derivatives documented in the literature.
Properties
IUPAC Name |
4-cyano-N-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17(14-5-3-2-4-6-14)15(18)13-9-7-12(11-16)8-10-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVLWRUSPOAKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Effects: The target’s para-cyano group is less electron-withdrawing than the nitro (-NO₂) group in but stronger than bromo (-Br). This may influence reactivity in cross-coupling reactions or hydrogen-bonding interactions.
- Halogen vs. Cyano: The chloro substituent in increases molecular weight (270.7 vs. 236.27 hypothetical) and may reduce stability (evidenced by its requirement for sealed, refrigerated storage) compared to the target.
Physicochemical and Stability Data
Key Findings :
- The target’s lack of halogens or nitro groups suggests greater stability under ambient conditions compared to and .
- Solubility may vary significantly: Pyridyl-containing derivatives (e.g., ) could exhibit better aqueous solubility due to hydrogen-bonding capacity, whereas halogenated analogs (e.g., ) may require specialized solvents.
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